molecular formula C20H22ClNO3 B13442536 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide

Cat. No.: B13442536
M. Wt: 359.8 g/mol
InChI Key: LPQVWMOVUYUUEE-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group and a phenoxy group attached to a methyl-propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide is unique due to its specific amide functional group, which imparts distinct chemical and biological properties compared to its ester and acid counterparts. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C20H22ClNO3

Molecular Weight

359.8 g/mol

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C20H22ClNO3/c1-13(2)22-19(24)20(3,4)25-17-11-7-15(8-12-17)18(23)14-5-9-16(21)10-6-14/h5-13H,1-4H3,(H,22,24)

InChI Key

LPQVWMOVUYUUEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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